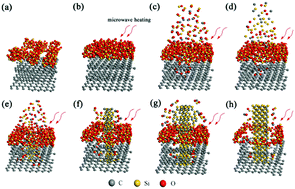Investigation on the growth mechanism of SiC whiskers during microwave synthesis
Physical Chemistry Chemical Physics Pub Date: 2018-09-17 DOI: 10.1039/C8CP05461D
Abstract
Silicon carbide (SiC) whiskers with different morphologies are fabricated by microwave heating of SiO2-coated coal mineral particles at different temperatures and different holding times in an oxygen-containing environment. The atomic diffusion processes and growth mechanism of the SiC whiskers are simulated. It is found that a closed capsule of SiO2 appears during microwave heating, within which the SiC whiskers are formed. SiC crystals can be prepared at 1100 °C for 10 min. The optimized synthesis condition is approximately 1100 °C for 20 min. Higher temperatures or/and holding times lead to the re-oxidation of the SiC crystals. A layer of amorphous SiO2 wraps around the SiC whisker surface and generates coated composites at all temperatures. Crystallite knots are observed embedding on the SiC whiskers at 1300 °C due to the surface cleaning and activating effects of microwave plasma. The knots are smoothed at 1500 °C due to local atomic diffusion and grain growth motivated by the microwave coupling effect. The variations in the microwave plasma and the coupling effect at different heating stages also give rise to unique growth phenomena. For the sample synthesized at 1100 °C for 20 min, the high permittivity values present in the SiC whiskers lead to the excellent EM absorption properties at high frequency.


Recommended Literature
- [1] The role of l-cysteine and introduced surface defects in reactive oxygen species generation by ZnO nanoparticles†
- [2] Transport of metal salts by zwitterionic ligands; simple but highly efficient salicylaldoxime extractants†
- [3] Novel approaches in microparticulate PLGA delivery systems encapsulating proteins†
- [4] Advancements in artificial micro/nanomotors for nucleic acid biosensing: a review of recent progress
- [5] Front cover
- [6] Low-temperature catalytic oxidation of CO over highly active mesoporous Pd/CeO2–ZrO2–Al2O3 catalyst†
- [7] Palladium-catalyzed decarboxylation of higher aliphatic esters: Towards a new protocol to the second generation biodiesel production†
- [8] Nanotoxicology: no small matter
- [9] Modulation of amyloid fibrillation of bovine β-lactoglobulin by selective methionine oxidation†
- [10] Electrosprayed cysteine-functionalized degradable amphiphilic block copolymer microparticles for low pH-triggered drug delivery†










